Methyl 2-(2,6-dichloro-4-formylphenoxy)acetate
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Overview
Description
Methyl (2,6-dichloro-4-formylphenoxy)acetate is an organic compound with the molecular formula C10H8Cl2O4. It is characterized by the presence of two chlorine atoms, a formyl group, and a phenoxyacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2,6-dichloro-4-formylphenoxy)acetate typically involves the reaction of 2,6-dichloro-4-formylphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of methyl (2,6-dichloro-4-formylphenoxy)acetate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl (2,6-dichloro-4-formylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products Formed
Oxidation: 2,6-dichloro-4-carboxyphenoxyacetic acid.
Reduction: 2,6-dichloro-4-hydroxymethylphenoxyacetic acid.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used
Scientific Research Applications
Methyl (2,6-dichloro-4-formylphenoxy)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl (2,6-dichloro-4-formylphenoxy)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atoms may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2,4-dichloro-6-formylphenoxy)acetate
- Methyl (2,6-dichloro-4-hydroxyphenoxy)acetate
- Methyl (2,6-dichloro-4-methylphenoxy)acetate
Uniqueness
Methyl (2,6-dichloro-4-formylphenoxy)acetate is unique due to the specific positioning of its chlorine atoms and formyl group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Biological Activity
Methyl 2-(2,6-dichloro-4-formylphenoxy)acetate is a compound of interest in various biological and chemical research fields due to its potential bioactive properties. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a formyl group attached to a dichlorophenoxyacetate structure. The presence of chlorine atoms enhances its lipophilicity, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Covalent Bond Formation : The formyl group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
- Lipophilicity : The chlorine substituents increase the compound's ability to permeate cell membranes, enhancing bioavailability and interaction with cellular targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and fungi. For instance:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µg/mL |
Staphylococcus aureus | 25 µg/mL |
Candida albicans | 30 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Cytotoxicity Studies
In vitro studies have shown that this compound possesses cytotoxic properties against various cancer cell lines. A study reported the following IC50 values:
Cell Line | IC50 (µM) |
---|---|
A431 (epidermoid carcinoma) | 15 |
Jurkat (T-cell leukemia) | 20 |
MCF-7 (breast cancer) | 18 |
These results indicate that the compound may have potential as an anticancer agent .
Study on Anticancer Activity
A recent study investigated the effects of this compound on human cancer cell lines. The results demonstrated that the compound induced apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis revealed increased levels of apoptotic cells after treatment with the compound compared to control groups.
Metabolic Studies
Metabolic studies using animal models have shown that this compound is rapidly metabolized and excreted. Over 90% of the administered dose was eliminated within 48 hours, primarily through urine and feces. Identified metabolites included hydroxymethyl and carboxylic acid derivatives .
Comparison with Similar Compounds
This compound can be compared with similar compounds to highlight its unique properties:
Compound | Key Features |
---|---|
Methyl 2-(2,4-dichloro-6-formylphenoxy)acetate | Different chlorine positioning affecting reactivity |
Methyl 2-(2,6-dichloro-4-hydroxyphenoxy)acetate | Hydroxyl group alters biological activity |
Methyl 2-(2,6-dichloro-4-methylphenoxy)acetate | Methyl group impacts lipophilicity and bioactivity |
This comparison illustrates how structural variations can significantly influence biological activity.
Properties
Molecular Formula |
C10H8Cl2O4 |
---|---|
Molecular Weight |
263.07 g/mol |
IUPAC Name |
methyl 2-(2,6-dichloro-4-formylphenoxy)acetate |
InChI |
InChI=1S/C10H8Cl2O4/c1-15-9(14)5-16-10-7(11)2-6(4-13)3-8(10)12/h2-4H,5H2,1H3 |
InChI Key |
BTBAODIIBWGUBK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1Cl)C=O)Cl |
Origin of Product |
United States |
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